5-Bromothieno[2,3-b]thiophene-2-carboxylic acid
Description
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is a brominated heterocyclic compound featuring a fused thienothiophene core with a carboxylic acid group at position 2 and a bromine substituent at position 3. Its molecular formula is C₇H₃BrO₂S₂, with a molecular weight of 263.13 g/mol . The compound is synthesized via methods analogous to other thienothiophene derivatives, such as bromination of precursor heterocycles or cross-coupling reactions, as described in protocols for structurally related compounds like 2,5-dibromothieno[3,2-b]thiophene . Characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography .
The bromine atom at position 5 enhances electrophilic reactivity, making the compound a valuable intermediate in pharmaceutical and materials chemistry. For instance, brominated thienothiophenes are precursors for Suzuki-Miyaura couplings to create π-conjugated polymers or bioactive molecules .
Properties
IUPAC Name |
5-bromothieno[2,3-b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c8-5-2-3-1-4(6(9)10)11-7(3)12-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJHKBSZNNYINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[2,3-b]thiophene followed by carboxylation. One common method includes the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific oxidation conditions.
Reduction Reactions: Products include de-brominated compounds or reduced functional groups.
Scientific Research Applications
Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions allow for the creation of a wide range of derivatives with tailored properties.
Case Study: Synthesis of Spasmolytic Derivatives
A study demonstrated the synthesis of several derivatives through Suzuki cross-coupling reactions. The spasmolytic activity of these derivatives was evaluated, revealing significant biological potential.
Table 2: Summary of Synthesized Derivatives and Their Activities
| Compound ID | Synthesis Method | Spasmolytic Activity (EC50 µM) | Remarks |
|---|---|---|---|
| 5a | Suzuki Coupling | 4.21 (95% CI: 2.74–6.35) | Complete relaxation |
| 5b | Suzuki Coupling | 7.09 (95% CI: 5.03–10.08) | Complete relaxation |
| 5c | Suzuki Coupling | 1.39 (95% CI: 0.94–2.02) | Complete relaxation |
| 5d | Suzuki Coupling | 11.8 (95% CI: 8.68–16.43) | Partial relaxation |
Biological Research
Biological Activity
The compound exhibits various biological activities, making it a candidate for drug development. Its interactions with specific molecular targets can lead to potential therapeutic applications.
Case Study: Antitumor Activity Evaluation
Research has shown that derivatives of this compound demonstrate significant antitumor activity against several human cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2). The sulforhodamine B assay was used to determine the growth inhibition concentrations.
Table 3: Antitumor Activity Against Different Cell Lines
| Compound ID | Cell Line | GI50 (µM) | Remarks |
|---|---|---|---|
| 2f | AGS | ≤11 | High potency |
| 2h | CaCo-2 | 8 | Effective inhibitor |
| 2n | MCF7 | 9.2 | Moderate activity |
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid depends on its specific application. In materials science, its role is primarily structural, contributing to the electronic properties of the materials in which it is incorporated. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, depending on the functional groups present in the molecule.
Comparison with Similar Compounds
Key Differences:
Substituent Position: The position of bromine (C5 vs. C6) in thienothiophene derivatives influences electronic properties and reactivity. For example, C5 bromination in thienothiophenes enhances electrophilicity at adjacent positions for cross-coupling reactions compared to C6 substitution .
Heterocyclic Core: Replacing one thiophene ring with pyridine (as in 5-bromothieno[2,3-b]pyridine-2-carboxylic acid) reduces lipophilicity (clogP ~1.8 vs.
Biological Activity: Non-brominated thienothiophene-2-carboxylic acid derivatives exhibit antiproliferative effects against cancer cells (e.g., LD₅₀ ~20 μM in A431 cells) . Bromination may modulate activity by increasing membrane permeability (via lipophilicity) or steric hindrance, though specific data for the target compound is lacking.
Biological Activity
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHBrOS and a molecular weight of 207.05 g/mol. It is characterized by a thiophene ring with a bromine substituent and a carboxylic acid group, which contribute to its reactivity and biological properties .
Synthesis of Derivatives
A variety of derivatives of this compound have been synthesized through methods such as Suzuki cross-coupling reactions. These derivatives have been evaluated for their biological activities, particularly their spasmolytic effects .
Table 1: Summary of Synthesized Derivatives and Their Activities
| Compound ID | Synthesis Method | Spasmolytic Activity (EC µM) | Remarks |
|---|---|---|---|
| 5a | Suzuki Coupling | 4.21 (95% CI: 2.74–6.35) | Complete relaxation |
| 5b | Suzuki Coupling | 7.09 (95% CI: 5.03–10.08) | Complete relaxation |
| 5c | Suzuki Coupling | 1.39 (95% CI: 0.94–2.02) | Complete relaxation |
| 5d | Suzuki Coupling | 11.8 (95% CI: 8.68–16.43) | Partial relaxation |
| 10d | Esterification | Not specified | Excellent spasmolytic effect |
Spasmolytic Activity
The spasmolytic activity of the synthesized compounds was assessed using isolated rabbit intestine tissue pretreated with a spasmogen. The results indicated that several derivatives exhibited significant muscle relaxant effects, likely due to their ability to block calcium channels in smooth muscle cells .
- Mechanism of Action : The spasmolytic effect is attributed to the inhibition of calcium influx through voltage-operated calcium channels, leading to muscle relaxation .
Anticancer Activity
In addition to spasmolytic effects, some derivatives have shown potential anticancer properties against various cell lines including AGS (gastric adenocarcinoma) and CaCo-2 (colorectal adenocarcinoma). The growth inhibition was evaluated using the sulforhodamine B (SRB) assay, revealing selective toxicity without significant effects on non-tumor cell lines .
Table 2: Anticancer Activity of Selected Compounds
| Compound ID | Cell Line | GI (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | AGS | 7.8 | Induction of apoptosis |
| 2b | CaCo-2 | ≤11 | Non-apoptotic mechanisms |
Case Studies and Research Findings
-
Study on Spasmolytic Effects :
A study reported that compounds derived from this compound exhibited varying degrees of spasmolytic activity when tested on isolated rat duodenum tissues. The most effective compounds showed EC values indicating strong relaxant properties . -
Anticancer Evaluation :
Another study focused on the anticancer potential of these compounds against AGS cells, highlighting that certain derivatives induced cell death through mechanisms other than apoptosis, suggesting alternative pathways for therapeutic intervention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
